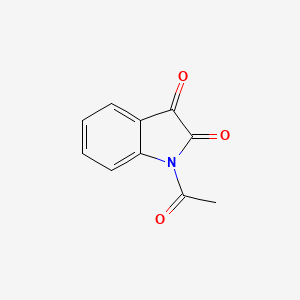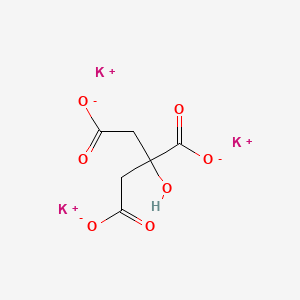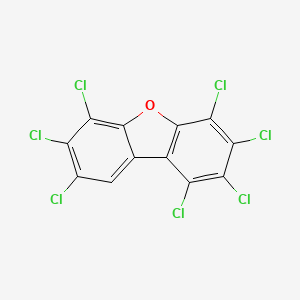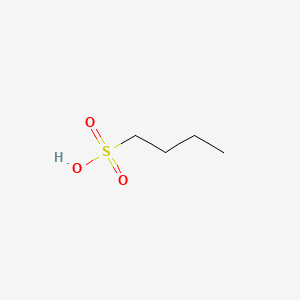
Americium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Americium is a man-made radioactive chemical. Americium has no naturally occurring or stable isotopes. Two important isotopes of americium are americium 241 (241Am) (read as americium two-forty-one) and 243Am. Both isotopes have the same chemical behavior in the environment and the same chemical effects on your body. 241Americium is used in ionization smoke detectors. There is no broad commercial use for 243Am. Nuclear reactors, nuclear explosions, or the radioactive transformation of plutonium can produce both 241Am and 243Am. These isotopes transform by giving off alpha radiation and turning into radionuclides of other elements. The half-life of a radioactive material is the time it takes for half of the material to give off its radiation. The half-life of 241Am is 432 years and that of 243Am is 7,370years.
Americium is a man-made radioactive element with atomic symbol Am, atomic number 95, and atomic weight 243.
Americium atom is an actinoid atom and a f-block element atom.
Applications De Recherche Scientifique
Neutron Activation Analysis
Americium–beryllium (Am-Be) sources are used in neutron activation analysis, beneficial for various fields like chemistry, physics, geology, archaeology, medicine, environmental monitoring, and forensic sciences. These sources, when moderated with paraffin instead of water, can significantly enhance the neutron thermal flux, facilitating better neutron activation analysis (Didi et al., 2017).
Nuclear Fuel Reprocessing
Americium (Am) separation from nuclear waste streams is a significant challenge in nuclear fuel reprocessing. Research shows that terpyridyl ligands on electrodes can promote the oxidation of trivalent Am ions to more easily separable pentavalent and hexavalent states, which is critical for efficient nuclear waste management (Dares et al., 2015).
Mass Spectrometry in Nuclear Technology
Americium's isotopic analysis and concentration in nuclear fuel samples are crucial for nuclear technology. Techniques like thermal ionization mass spectrometry (TIMS) and inductively coupled plasma source mass spectrometry (ICPMS) are used for this purpose. These methods are vital for developing novel complexing agents for nuclear waste management (Aggarwal, 2018).
Nuclear Reactor Applications
Americium oxide (AmO2) is explored as a burnable absorber in nuclear reactors, like the VVER-1200 reactor. It can effectively decrease excess reactivity and improve the safety and quality of spent fuel, offering a promising alternative to conventional absorbers (Shelley & Ovi, 2021).
Nuclear Waste Transmutation
Americium transmutation, particularly of the isotope 241Am, is investigated to reduce the long-term radiotoxicity of nuclear waste. Experiments like the MARINE and SPHERE projects aim to understand the in-pile behavior of americium-bearing fuels and their impact on fission gas release and fuel swelling (D’Agata et al., 2014; D’Agata et al., 2017).
Analytical Applications
Americium-241 is used in energy-dispersive X-ray fluorescence analysis for detecting elements in materials like Chinese porcelains. This method is quick, non-destructive, and effective in identifying modern reproductions (Yap & Tang, 1985).
High-Pressure Behavior Studies
Studies on americium under high pressure reveal major changes in the nature of its 5f electrons. Understanding these changes is crucial for insights into the behavior of actinides under extreme conditions (Heathman et al., 2000).
Propriétés
Numéro CAS |
7440-35-9 |
|---|---|
Nom du produit |
Americium |
Formule moléculaire |
Am |
Poids moléculaire |
243.06138 g/mol |
Nom IUPAC |
americium |
InChI |
InChI=1S/Am |
Clé InChI |
LXQXZNRPTYVCNG-UHFFFAOYSA-N |
SMILES |
[Am] |
SMILES canonique |
[Am] |
Point d'ébullition |
2,067 °C /Americium metal/ |
Color/Form |
Silvery metal /Zero valence americium/ Silver-white crystalline /Zero valence americium/ Ductile, very malleable, non-magnetic metal. /Americium metal/ |
Densité |
13.671/Americium metal/ |
melting_point |
1,173 °C /Americium metal/ |
Autres numéros CAS |
22541-46-4 7440-35-9 |
Durée de conservation |
Am3+ ion /is/ stable; difficult to oxidize. /from table/ |
Solubilité |
Dissolves readily in aq HCl; insoluble in liquid ammonia. /Americium metal/ |
Synonymes |
Americium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



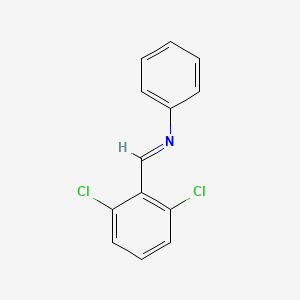
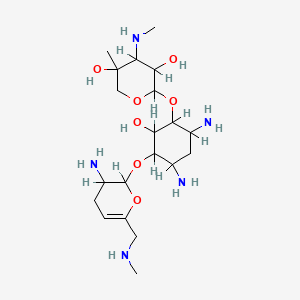
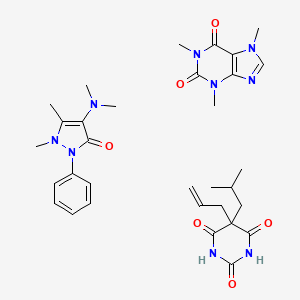
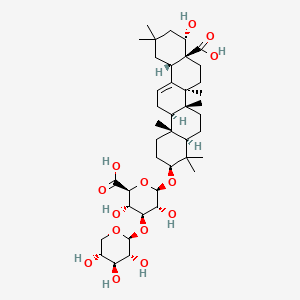

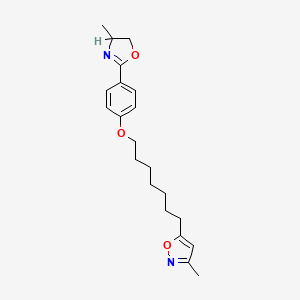
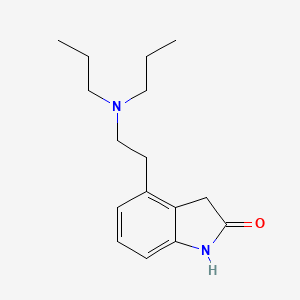
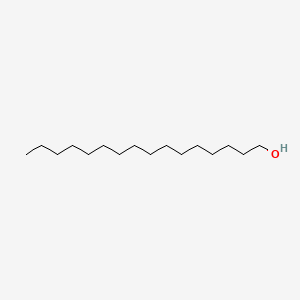
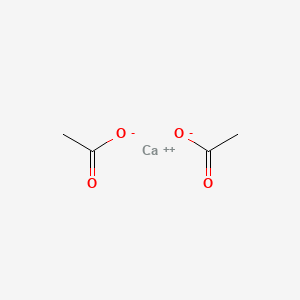
![Benz[c]acridine](/img/structure/B1195844.png)
